Cas no 2109989-52-6 (7-(1-methoxyethyl)-4H,5H,6H,7H-furo2,3-cpyridine)

7-(1-methoxyethyl)-4H,5H,6H,7H-furo2,3-cpyridine 化学的及び物理的性質
名前と識別子
-
- 7-(1-methoxyethyl)-4H,5H,6H,7H-furo2,3-cpyridine
- 7-(1-methoxyethyl)-4H,5H,6H,7H-furo[2,3-c]pyridine
- 2109989-52-6
- EN300-1076666
-
- インチ: 1S/C10H15NO2/c1-7(12-2)9-10-8(3-5-11-9)4-6-13-10/h4,6-7,9,11H,3,5H2,1-2H3
- InChIKey: NGYFCCQJSLWGTM-UHFFFAOYSA-N
- ほほえんだ: O1C=CC2CCNC(C1=2)C(C)OC
計算された属性
- せいみつぶんしりょう: 181.110278721g/mol
- どういたいしつりょう: 181.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 34.4Ų
7-(1-methoxyethyl)-4H,5H,6H,7H-furo2,3-cpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1076666-0.25g |
7-(1-methoxyethyl)-4H,5H,6H,7H-furo[2,3-c]pyridine |
2109989-52-6 | 95% | 0.25g |
$1235.0 | 2023-10-28 | |
Enamine | EN300-1076666-5.0g |
7-(1-methoxyethyl)-4H,5H,6H,7H-furo[2,3-c]pyridine |
2109989-52-6 | 5g |
$4764.0 | 2023-05-26 | ||
Enamine | EN300-1076666-0.05g |
7-(1-methoxyethyl)-4H,5H,6H,7H-furo[2,3-c]pyridine |
2109989-52-6 | 95% | 0.05g |
$1129.0 | 2023-10-28 | |
Enamine | EN300-1076666-0.1g |
7-(1-methoxyethyl)-4H,5H,6H,7H-furo[2,3-c]pyridine |
2109989-52-6 | 95% | 0.1g |
$1183.0 | 2023-10-28 | |
Enamine | EN300-1076666-1.0g |
7-(1-methoxyethyl)-4H,5H,6H,7H-furo[2,3-c]pyridine |
2109989-52-6 | 1g |
$1643.0 | 2023-05-26 | ||
Enamine | EN300-1076666-0.5g |
7-(1-methoxyethyl)-4H,5H,6H,7H-furo[2,3-c]pyridine |
2109989-52-6 | 95% | 0.5g |
$1289.0 | 2023-10-28 | |
Enamine | EN300-1076666-10.0g |
7-(1-methoxyethyl)-4H,5H,6H,7H-furo[2,3-c]pyridine |
2109989-52-6 | 10g |
$7065.0 | 2023-05-26 | ||
Enamine | EN300-1076666-2.5g |
7-(1-methoxyethyl)-4H,5H,6H,7H-furo[2,3-c]pyridine |
2109989-52-6 | 95% | 2.5g |
$2631.0 | 2023-10-28 | |
Enamine | EN300-1076666-10g |
7-(1-methoxyethyl)-4H,5H,6H,7H-furo[2,3-c]pyridine |
2109989-52-6 | 95% | 10g |
$5774.0 | 2023-10-28 | |
Enamine | EN300-1076666-1g |
7-(1-methoxyethyl)-4H,5H,6H,7H-furo[2,3-c]pyridine |
2109989-52-6 | 95% | 1g |
$1343.0 | 2023-10-28 |
7-(1-methoxyethyl)-4H,5H,6H,7H-furo2,3-cpyridine 関連文献
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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10. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
7-(1-methoxyethyl)-4H,5H,6H,7H-furo2,3-cpyridineに関する追加情報
7-(1-Methoxyethyl)-4H,5H,6H,7H-Furo[2,3-c]Pyridine: A Comprehensive Overview
The compound 7-(1-methoxyethyl)-4H,5H,6H,7H-furo[2,3-c]pyridine (CAS No. 2109989-52-6) is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of fused heterocyclic compounds, specifically a furo[2,3-c]pyridine derivative. The furo[2,3-c]pyridine core is a bicyclic structure consisting of a furan ring fused to a pyridine ring. The substitution at the 7-position with a 1-methoxyethyl group introduces unique electronic and steric properties to the molecule.
Recent studies have highlighted the importance of furo[2,3-c]pyridine derivatives in medicinal chemistry due to their ability to act as scaffolds for drug development. These compounds are known for their potential as kinase inhibitors and modulators of various cellular pathways. The 1-methoxyethyl substituent in this compound plays a crucial role in modulating the pharmacokinetic properties of the molecule. Methoxy groups are often used in drug design to enhance solubility and stability while maintaining bioavailability.
The synthesis of 7-(1-methoxyethyl)-4H,5H,6H,7H-furo[2,3-c]pyridine involves a series of carefully designed organic reactions. One common approach is the cyclization of appropriately substituted dienol ethers or related intermediates under acidic or basic conditions. The formation of the fused bicyclic system requires precise control over reaction conditions to ensure high yields and selectivity. Researchers have also explored alternative methods using microwave-assisted synthesis or continuous flow systems to optimize the synthesis process further.
From an applications perspective, this compound has shown promise in several areas. In medicinal chemistry, it has been evaluated as a potential lead compound for anti-inflammatory and anti-proliferative agents. The furo[2,3-c]pyridine framework is particularly interesting due to its ability to interact with protein targets such as kinases and proteases. Recent studies have demonstrated that derivatives of this compound can inhibit key enzymes involved in inflammatory pathways, making them potential candidates for treating chronic inflammatory diseases.
In addition to its medicinal applications, 7-(1-methoxyethyl)-4H,5H,6H,7H-furo[2,3-c]pyridine has also been studied for its electronic properties in materials science. The conjugated system within the molecule makes it suitable for applications in organic electronics and optoelectronics. Researchers have investigated its use as a building block for organic semiconductors and light-emitting materials. The presence of the 1-methoxyethyl group enhances the molecule's stability under thermal and photochemical conditions, which is critical for practical applications.
The toxicity profile of this compound has been assessed in recent toxicity studies. Results indicate that it exhibits low acute toxicity when administered at therapeutic doses. However, further long-term studies are required to fully understand its safety profile and potential for chronic exposure risks.
In conclusion,7-(1-methoxyethyl)-4H,5H,6H,7H-furo[2,3-c]pyridine is a versatile compound with significant potential across multiple disciplines. Its unique chemical structure and functional groups make it an attractive target for both academic research and industrial applications. As ongoing research continues to uncover new insights into its properties and applications,furo[2,3-c]pyridine derivatives like this one will undoubtedly play an increasingly important role in advancing modern chemistry and pharmacology.
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